Annatto (Bixa orellana L.): A Comprehensive Technical Guide to its Chemical Composition and Analysis
Annatto (Bixa orellana L.): A Comprehensive Technical Guide to its Chemical Composition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Annatto, a natural colorant derived from the seeds of the Bixa orellana L. tree, has a long history of use in the food, cosmetic, and pharmaceutical industries. Its vibrant yellow-to-red hue is primarily attributed to a unique group of apocarotenoids, principally bixin and its saponified derivative, norbixin. This technical guide provides an in-depth exploration of the chemical composition of annatto, detailing its major and minor constituents. It further presents a comprehensive overview of the modern analytical techniques employed for the extraction, quantification, and structural elucidation of these compounds, including detailed experimental protocols for spectrophotometry, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the study and application of this important natural product.
Chemical Composition of Annatto
The characteristic color of annatto originates from a complex mixture of carotenoids, with the primary pigments being bixin and norbixin. The composition can vary depending on the cultivar, geographical origin, and the extraction method employed.
Major Carotenoids: Bixin and Norbixin
Bixin and norbixin are the principal coloring components of annatto. Bixin, the methyl ester of norbixin, is a fat-soluble pigment, while norbixin, a dicarboxylic acid, is water-soluble.[1] The seeds of the Bixa orellana plant contain approximately 4.5–5.5% pigment, of which 70–80% is bixin.[1]
The predominant isomer found in nature is 9'-cis-bixin.[2] However, exposure to heat and light can lead to isomerization, resulting in the formation of the more stable trans-bixin (also known as isobixin) and other isomers.[2]
Minor Chemical Constituents
Beyond the primary pigments, annatto contains a variety of other chemical compounds in smaller quantities. These include other carotenoids, terpenoids, tocotrienols, and volatile compounds that may contribute to the overall aroma and potential biological activities of annatto extracts. Some of the identified minor carotenoids include methyl (9Z)-apo-6'-lycopenoate and geranylgeranyl esters of diapocarotenoids. Other compounds present are ishwarane, geranylgeraniol, and various sesquiterpenes which contribute to the essential oil fraction of the seeds.[3]
Table 1: Summary of Major and Minor Chemical Constituents in Annatto Seeds
| Class | Compound | Typical Concentration/Presence | Reference(s) |
| Major Carotenoids | 9'-cis-Bixin | 70-80% of total pigments | [1] |
| trans-Bixin (Isobixin) | Variable, increases with processing | [2] | |
| 9'-cis-Norbixin | Present, especially in aqueous extracts | [2] | |
| trans-Norbixin (Isonorbixin) | Present, especially in processed extracts | [2] | |
| Minor Apocarotenoids | Methyl (9Z)-apo-6'-lycopenoate | Trace amounts | |
| Geranylgeranyl esters of diapocarotenoids | Trace amounts | ||
| Terpenoids | Ishwarane | Major component of essential oil | [3] |
| Geranylgeraniol | Significant component of essential oil | [3] | |
| Bicyclogermacrene | Component of essential oil | [3] | |
| Germacrene D | Component of essential oil | [3] | |
| δ-Selinene | Component of essential oil | [3] | |
| Tocotrienols | δ-tocotrienol | Present in seed oil | [4] |
| γ-tocotrienol | Present in seed oil | [1] |
Biosynthesis of Bixin
The biosynthesis of bixin in Bixa orellana begins with the central carotenoid pathway, starting from lycopene. The key enzymatic steps involve the cleavage of lycopene and subsequent modifications to form bixin.
Analytical Methodologies
A range of analytical techniques are utilized for the qualitative and quantitative analysis of annatto components. The choice of method often depends on the specific research question, the matrix in which the annatto is present, and the desired level of sensitivity and specificity.
Extraction Protocols
The initial step in the analysis of annatto is the efficient extraction of the carotenoids from the seed matrix. The choice of solvent is critical and depends on the target analyte (bixin or norbixin).
Protocol 3.1.1: Solvent Extraction of Bixin (Oil-Soluble)
-
Sample Preparation: Grind annatto seeds to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the powdered seeds in a Soxhlet apparatus and extract with a suitable organic solvent such as acetone, ethanol, or a mixture of hexane and ethyl acetate for 4-6 hours.[5]
-
Maceration: Suspend the powdered seeds in a solvent (e.g., chloroform or acetone) and stir for a prolonged period (e.g., 12-24 hours) at room temperature, protected from light.
-
-
Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Purification (Optional): The crude extract can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-methanol) to obtain crystalline bixin.
Protocol 3.1.2: Alkaline Extraction of Norbixin (Water-Soluble)
-
Sample Preparation: Use whole or coarsely ground annatto seeds.
-
Extraction: Suspend the seeds in an aqueous alkaline solution (e.g., 0.1 M potassium hydroxide or sodium hydroxide).
-
Saponification: Gently heat the suspension (e.g., 40-60°C) with stirring to facilitate the hydrolysis of bixin to norbixin.
-
Filtration: Filter the mixture to remove the seed material.
-
Acidification: Acidify the filtrate with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to precipitate norbixin.
-
Isolation: Collect the precipitated norbixin by filtration, wash with water to remove excess acid and salts, and dry under vacuum.
Spectrophotometric Analysis
UV-Visible spectrophotometry is a simple and rapid method for the quantification of total carotenoids in annatto extracts. The analysis is based on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the analyte.
Protocol 3.2.1: Quantification of Bixin and Norbixin
-
Standard Preparation: Prepare a series of standard solutions of purified bixin or norbixin of known concentrations in a suitable solvent (e.g., chloroform for bixin, 0.1 M KOH for norbixin).
-
Sample Preparation: Dissolve a precisely weighed amount of the annatto extract in the appropriate solvent and dilute to a known volume to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).
-
Bixin in chloroform: λmax ≈ 470 nm
-
Norbixin in 0.1 M KOH: λmax ≈ 453 nm
-
-
Calculation: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of bixin or norbixin in the sample extract from the calibration curve.
Table 2: Spectrophotometric Data for Bixin and Norbixin
| Analyte | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Reference(s) |
| Bixin | Chloroform | 470 | ~139,000 L mol⁻¹ cm⁻¹ | |
| Norbixin | 0.1 M KOH | 453 | ~136,000 L mol⁻¹ cm⁻¹ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual carotenoids in annatto extracts. Reversed-phase HPLC with a C18 or C30 column is commonly employed.
Protocol 3.3.1: HPLC Analysis of Bixin and Norbixin Isomers
-
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents such as acetonitrile, methanol, and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Example Isocratic Method: Acetonitrile:Methanol:Water (70:20:10, v/v/v) with 0.1% formic acid.
-
Example Gradient Method: A gradient from a higher polarity mobile phase (e.g., methanol/water) to a lower polarity mobile phase (e.g., acetonitrile/methanol).
-
-
Sample Preparation:
-
Dissolve the annatto extract in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
For food matrices, a more extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove interfering substances. For dairy products, extraction with acetone followed by SPE cleanup is a common approach.[6]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
-
Detection: PDA detector scanning from 200-600 nm, with quantification at the λmax of the analytes (around 450-460 nm).
-
-
Quantification: Use external or internal standards of purified bixin and norbixin isomers for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal tool for the identification and quantification of annatto carotenoids, especially at trace levels.
Protocol 3.4.1: LC-MS/MS Analysis of Bixin and Norbixin
-
Instrumentation:
-
UHPLC or HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).
-
Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. ESI is often used in negative ion mode for norbixin and positive ion mode for bixin.
-
-
LC Conditions: Similar to the HPLC protocol described above, but often with the use of volatile mobile phase additives like formic acid or ammonium formate.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI (positive and negative) or APCI.
-
Scan Mode: Full scan for identification of unknown compounds and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions (example):
-
Bixin (positive mode): Precursor ion [M+H]⁺ → Product ions
-
Norbixin (negative mode): Precursor ion [M-H]⁻ → Product ions
-
-
Optimize parameters such as capillary voltage, cone voltage, and collision energy for each analyte.
-
-
Sample Preparation: Similar to HPLC, with careful consideration to remove non-volatile salts or buffers that can interfere with the MS ionization process. For edible oils, a liquid-liquid extraction with a polar solvent like acetonitrile or methanol can be used to extract the annatto pigments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isolated annatto components. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including stereochemistry.
Protocol 3.5.1: Structural Elucidation of Bixin
-
Sample Preparation: Dissolve a sufficient amount of the purified bixin (typically 5-10 mg) in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals for bixin include those in the olefinic region (δ 6.0-8.0 ppm) corresponding to the polyene chain protons, methyl group singlets (δ ~2.0 ppm), and the methoxy group singlet (δ ~3.8 ppm).
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum, often with proton decoupling.
-
Signals will correspond to the different carbon environments in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups, and the sp² carbons of the polyene chain.
-
-
2D NMR Experiments: For complete and unambiguous assignment of all proton and carbon signals, perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for connecting different parts of the molecule.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to confirm the structure of bixin and determine its isomeric form.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9'-cis-Bixin in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| Methyl Protons | ~1.9 - 2.1 | ~12 - 21 | [7] |
| Methoxy Protons | ~3.75 | ~51 | [7] |
| Olefinic Protons | ~6.0 - 7.8 | ~125 - 145 | [7] |
| Carboxyl Carbon | - | ~167 | [7] |
| Ester Carbonyl Carbon | - | ~168 | [7] |
Visualization of Experimental Workflow and Structures
References
- 1. Thin Layer Chromatographic Analysis of Annatto Extracts Obtained Using Supercritical Fluid [article.sapub.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. 117.239.78.102:8080 [117.239.78.102:8080]
- 5. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Annatto (Bixa orellana L.) Seeds Powder on Physicochemical Properties, Antioxidant and Antimicrobial Activities of Pork Patties during Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
